TRPC6 Inhibitory Activity: Des‑Methoxy Analogue vs. GSK‑417651A
The target compound shows no detectable inhibitory activity against human TRPC6 channels, whereas the 4‑methoxy analogue GSK‑417651A exhibits an IC50 of 500 nM in the same functional assay [1] [2]. This complete loss of potency upon removal of the para‑methoxy group confirms the essential role of this substituent for channel blockade.
| Evidence Dimension | TRPC6 channel inhibition (IC50) |
|---|---|
| Target Compound Data | No activity detected (inactive) |
| Comparator Or Baseline | GSK‑417651A (4‑methoxy analogue) IC50 = 500 nM |
| Quantified Difference | >500‑fold difference (active vs. inactive) |
| Conditions | Human recombinant TRPC6 expressed in HEK293 cells; carbachol‑stimulated Ca2+/Na+ influx measured by FLIPR assay |
Why This Matters
Procurement of the correct methoxy analogue is mandatory for any study requiring TRPC6 blockade; CAS 1172450‑67‑7 will not reproduce published TRPC6 inhibition data.
- [1] BindingDB entry BDBM43434. Affinity data for 3,4‑dihydro‑1H‑isoquinolin‑2‑yl‑[2‑(4‑methoxyanilino)‑1,3‑thiazol‑4‑yl]methanone (GSK‑417651A). IC50 = 500 nM against human TRPC6. View Source
- [2] ZINC254627730 entry. No known biological activity. ZINC Database. View Source
